1-Chloro[1]benzothieno[3,2-c]pyridine
Description
Properties
Molecular Formula |
C11H6ClNS |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
1-chloro-[1]benzothiolo[3,2-c]pyridine |
InChI |
InChI=1S/C11H6ClNS/c12-11-10-7-3-1-2-4-8(7)14-9(10)5-6-13-11/h1-6H |
InChI Key |
BJQSNVQRCKUHHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CN=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Benzothiophenone Derivatives
A foundational approach involves the cyclocondensation of substituted benzothiophen-3(2H)-ones with aldehydes and amines. For instance, 5-chlorobenzo(b)thiophen-3(2H)-one reacts with aldehydes (e.g., butyraldehyde) and secondary amines (e.g., piperidine) in ethanol under reflux to form 3,4-dihydro-2H-benzothieno[3,2-b]pyran intermediates. Subsequent oxidation or dehydrogenation yields the aromatic pyridine ring.
Example Procedure (Adapted from):
A mixture of 5-chlorobenzo(b)thiophen-3(2H)-one (6.15 g, 0.03 mol), butyraldehyde (4.8 g, 0.066 mol), and piperidine (2.8 g, 0.033 mol) in denatured alcohol (200 mL) was stirred at room temperature for 30 minutes. The precipitated solid was filtered and recrystallized from methanol to yield 1-(7-chloro-3-ethyl-3,4-dihydro-4-propyl-2H-benzothieno[3,2-b]pyran-2-yl)piperidine (79–81°C melting point).
Chlorination of Benzothieno[3,2-c]pyridine Precursors
Direct chlorination of the pyridine ring is achieved using phosphorus oxychloride (POCl₃). This method, adapted from benzofuro[3,2-c]pyridine syntheses, involves refluxing the hydroxyl or ketone precursor with excess POCl₃.
-
Formation of Benzothieno[3,2-c]pyridin-1-one: A benzothiophenone derivative is cyclized with acetamide and potassium hydroxide in ethanol under reflux to form the pyridone intermediate.
-
Chlorination: The pyridone is treated with POCl₃ at 110°C for 4 hours, yielding 1-chlorobenzothieno[3,2-c]pyridine.
Reaction Equation:
Multi-Step Synthesis from 1-Benzothiophene-2-Carbaldehyde
A four-step route, inspired by benzofuro[3,2-c]pyridine syntheses, involves:
-
Aldol Condensation: 1-Benzothiophene-2-carbaldehyde reacts with malononitrile to form a α,β-unsaturated nitrile.
-
Cyclization: The nitrile undergoes cyclization in acidic conditions to yield benzothieno[3,2-c]pyridine.
-
Chlorination: The pyridine ring is chlorinated using POCl₃ or SOCl₂.
Optimization Note: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) during chlorination improves yields by 15–20%.
Comparative Analysis of Synthetic Methods
Key Observations:
-
Cyclocondensation offers moderate yields but requires simple purification via precipitation.
-
Direct Chlorination achieves higher purity due to the volatility of POCl₃ byproducts.
-
Multi-Step Synthesis is less efficient but allows functional group diversification early in the route.
Recent Advances in Synthesis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-chloro[1]benzothieno[3,2-c]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using chlorinated precursors and arylboronic acids. Polar solvents like DMF or THF are critical for solvating intermediates, with yields influenced by catalyst choice (e.g., Pd(PPh₃)₄) and temperature . For example, coupling 4-chlorofuro[3,2-c]pyridine with phenylboronic acid in dichloromethane yields 20.2% product under Pd(PPh₃)₄ catalysis, whereas analogous reactions with bulkier substrates may require higher temperatures or longer reaction times .
- Data Note : Yield discrepancies (e.g., 20.2% vs. 59% in similar reactions) may arise from steric hindrance or electronic effects in substituents .
Q. How can the structural integrity of this compound derivatives be validated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, torsion angles (e.g., C7–C8–C12–S1 = 4.3(3)°) and intermolecular interactions (e.g., π-stacking distances of 3.44–3.83 Å) provide structural validation . Complement with / NMR to verify regiochemistry and purity (>98% by HPLC) .
Q. What solvent systems are most effective for recrystallizing this compound?
- Methodology : Polar aprotic solvents (DMF, DMSO) or mixed systems (THF/hexane) enhance solubility and crystallization. For example, dimethylsulfoxide (DMSO) facilitates ligand exchange in coordination complexes, while acetonitrile is preferred for non-polar derivatives .
Advanced Research Questions
Q. How do steric and electronic effects in substituents modulate the reactivity of this compound?
- Methodology : Computational studies (DFT) can map electron density distributions and frontier molecular orbitals. For instance, electron-withdrawing groups (e.g., -Cl) at the 1-position increase electrophilicity, favoring nucleophilic aromatic substitution. Experimental validation includes kinetic studies comparing reaction rates of chloro vs. methyl derivatives .
- Data Contradiction : Conflicting reports on regioselectivity in Suzuki couplings (e.g., 4-phenyl vs. 4-furo products) may stem from competing π-π interactions vs. steric effects .
Q. What strategies resolve conflicting spectral data in structural characterization?
- Methodology : Combine SC-XRD with dynamic NMR to resolve ambiguities. For example, temperature-dependent NMR can detect rotational barriers in flexible substituents, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals forces) . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How can computational modeling predict pharmacological activity for derivatives of this scaffold?
- Methodology : Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target proteins (e.g., MAO-B or antimicrobial enzymes). For example, benzothieno[3,2-c]pyridine derivatives show inhibitory activity against MAO-B with IC₅₀ values correlated to substituent hydrophobicity . Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What mechanistic insights explain low yields in cross-coupling reactions involving this compound?
- Methodology : Probe catalytic cycles using kinetic isotope effects (KIE) or in situ IR spectroscopy. For example, Pd(0) intermediates may undergo premature deactivation via chloride coordination in chloro-substituted substrates, reducing catalytic turnover . Optimize by adding silver salts to scavenge chloride ions .
Methodological Tables
Table 1 : Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C–S Bond Length | 1.76 ± 0.02 | |
| π-π Stacking Distance | 3.44–3.83 | |
| Intramolecular H-bond | O–H···O = 2.65 |
Table 2 : Yield Optimization in Suzuki Coupling Reactions
| Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 4-Chlorofuro[3,2-c]pyridine | Pd(PPh₃)₄ | CH₂Cl₂ | 20.2 |
| 1-Phenyl[1]benzofuro[3,2-c]pyridine | Pd(OAc)₂ | DMF | 59.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
